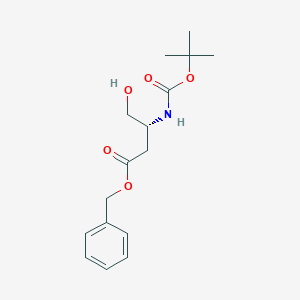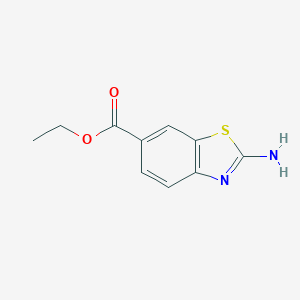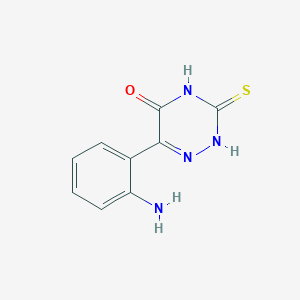![molecular formula C16H12BrNO B184029 1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde CAS No. 171734-73-9](/img/structure/B184029.png)
1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is commonly referred to as BRMI, and it is a derivative of indole, which is a heterocyclic aromatic compound. BRMI has a molecular formula of C16H12BrNO, and it has a molecular weight of 311.18 g/mol. In
作用機序
The mechanism of action of BRMI is not yet fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. BRMI has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory prostaglandins. BRMI has also been reported to bind to the serotonin receptor 5-HT6, which is involved in the regulation of mood, memory, and cognition.
Biochemical and Physiological Effects
BRMI has been reported to have various biochemical and physiological effects in the body. It has been reported to possess antioxidant activity, which helps to protect cells from oxidative stress. BRMI has also been reported to induce apoptosis, which is a process of programmed cell death that is important in the regulation of cell growth and development. Additionally, BRMI has been reported to have anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
BRMI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BRMI is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of BRMI is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of BRMI. One direction is the development of new synthetic methods for the production of BRMI and its derivatives. Another direction is the investigation of the potential therapeutic applications of BRMI in the treatment of various diseases, such as cancer and inflammation. Additionally, the mechanism of action of BRMI needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, 1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its various potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BRMI in scientific research.
合成法
The synthesis of BRMI involves the reaction of 1H-indole-3-carbaldehyde with 2-bromobenzyl bromide in the presence of a base. The reaction takes place under reflux conditions and produces BRMI as a yellow solid with a yield of 85-90%. This synthesis method has been reported in various scientific literature, and it is a simple and efficient way to produce BRMI.
科学的研究の応用
BRMI has been extensively studied for its potential applications in scientific research. One of the primary applications of BRMI is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. BRMI has been reported to possess antitumor, anti-inflammatory, and antifungal activities, which make it a promising lead compound for drug development.
特性
CAS番号 |
171734-73-9 |
|---|---|
製品名 |
1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde |
分子式 |
C16H12BrNO |
分子量 |
314.18 g/mol |
IUPAC名 |
1-[(2-bromophenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C16H12BrNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2 |
InChIキー |
MKUSEQWONQBDBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Br |
正規SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Br |
同義語 |
1-(2-bromobenzyl)-1H-indole-3-carboxaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)

![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)
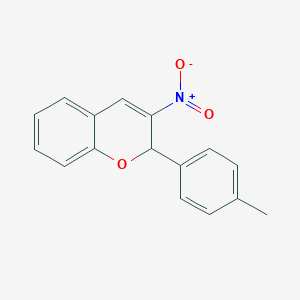

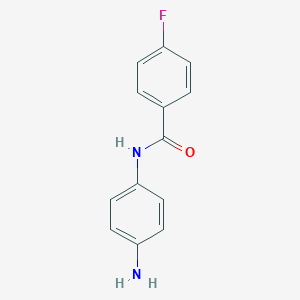
![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)



